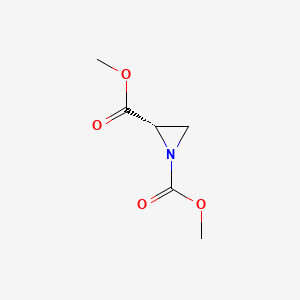
dimethyl (2S)-aziridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl (2S)-aziridine-1,2-dicarboxylate is a chiral aziridine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the carbon atoms adjacent to the nitrogen atom. The (S)-configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl (2S)-aziridine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of α-substituted β-keto esters with arylsulfonyloxycarbamates in the presence of an inorganic base such as calcium oxide.
Another method involves the use of diethyl-2-oxomalonate, which undergoes a series of transformations to yield the desired aziridine compound. This process includes oxidative-elimination reactions and Wittig olefination reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
dimethyl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Scientific Research Applications
dimethyl (2S)-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable for studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl (2S)-aziridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl 1,2-aziridinedicarboxylate: This compound has a similar aziridine ring structure but with different substituents, leading to variations in reactivity and applications.
1-(tert-Butyl) 2-methyl (S)-aziridine-1,2-dicarboxylate: Another similar compound with a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
dimethyl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific (S)-configuration and the presence of two ester groups, which influence its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
153381-07-8 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
dimethyl (2S)-aziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)4-3-7(4)6(9)11-2/h4H,3H2,1-2H3/t4-,7?/m0/s1 |
InChI Key |
YZULKNOJBPGTRO-LRYVRFSDSA-N |
SMILES |
COC(=O)C1CN1C(=O)OC |
Synonyms |
1,2-Aziridinedicarboxylicacid,dimethylester,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















